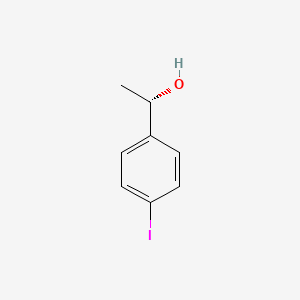![molecular formula C18H19N5 B2604140 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2380170-11-4](/img/structure/B2604140.png)
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline, also known as MPIQ, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the isoquinoline family and has been found to have interesting biochemical and physiological effects.
作用機序
The mechanism of action of 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is not fully understood. However, it is believed that this compound acts as an antagonist at the 5-HT7 receptor. This receptor is involved in a variety of biological processes, including the regulation of mood, sleep, and circadian rhythms.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. In animal studies, this compound has been shown to decrease blood pressure and heart rate. It has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been found to enhance memory and learning in animal models.
実験室実験の利点と制限
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, this compound has been shown to have low toxicity in animal studies. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosing and administration protocols for this compound.
将来の方向性
There are several future directions for research on 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods for this compound may lead to the discovery of new isoquinoline-based compounds with interesting biological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects and may have potential as a tool for studying the mechanisms underlying various biological systems. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various disorders.
合成法
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methylpyrimidin-4-amine with 1-bromoisoquinoline in the presence of a palladium catalyst. This reaction leads to the formation of this compound as a yellow solid. Other methods involve the use of different starting materials and catalysts.
科学的研究の応用
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been studied for its potential use in scientific research. It has been found to have interesting effects on various biological systems, including the nervous system and the cardiovascular system. This compound has been shown to have potential as a tool for studying the mechanisms underlying these systems.
特性
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-14-12-17(21-13-20-14)22-8-10-23(11-9-22)18-16-5-3-2-4-15(16)6-7-19-18/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGULDIPLNIWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


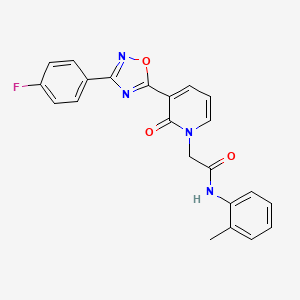
![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)
![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)
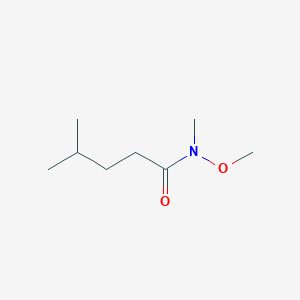
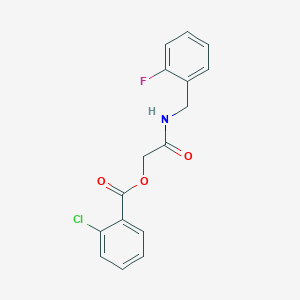
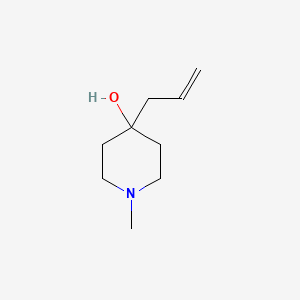

![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604076.png)
